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Compound of Interest
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Cat. No.: B1673701 Get Quote

Introduction

L-165041 is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor

delta (PPARδ), a nuclear receptor that plays a crucial role in the regulation of lipid metabolism,

inflammation, and energy homeostasis. In the context of cardiovascular disease, PPARδ

activation has been shown to exert protective effects, making L-165041 a valuable tool for

preclinical research in atherosclerosis. These application notes provide a comprehensive

overview of the use of L-165041 in a rat model of diet-induced atherosclerosis, intended for

researchers, scientists, and drug development professionals.

Mechanism of Action

L-165041 binds to and activates PPARδ, which then forms a heterodimer with the Retinoid X

Receptor (RXR). This complex binds to specific DNA sequences known as Peroxisome

Proliferator Response Elements (PPREs) in the promoter region of target genes. This binding

initiates the transcription of genes involved in fatty acid oxidation, cholesterol efflux, and anti-

inflammatory processes. In the vasculature, activation of PPARδ by L-165041 can lead to

reduced inflammation and inhibition of vascular smooth muscle cell proliferation, key events in

the pathogenesis of atherosclerosis.

Applications in a Rat Model of Atherosclerosis

A common and effective method for inducing atherosclerosis in rats is through the

administration of a high-fat, high-cholesterol "atherogenic" diet. This diet elevates plasma lipids,
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leading to the formation of atherosclerotic plaques in the aorta and other arteries. Sprague-

Dawley or Wistar rats are typically used for these studies.

The administration of L-165041 in this model is expected to:

Improve Plasma Lipid Profile: Decrease levels of total cholesterol (TC), triglycerides (TG),

and low-density lipoprotein cholesterol (LDL-C), while increasing high-density lipoprotein

cholesterol (HDL-C).

Reduce Systemic and Vascular Inflammation: Lower the expression and circulating levels of

pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6

(IL-6).

Attenuate Atherosclerotic Plaque Formation: Reduce the size and lipid content of

atherosclerotic lesions in the aorta.

Inhibit Vascular Smooth Muscle Cell (VSMC) Proliferation: A study has shown that L-165041
can decrease neointima formation after carotid balloon injury in Sprague-Dawley rats,

suggesting its potential to inhibit VSMC proliferation within atherosclerotic plaques.[1]

Data Presentation

The following tables summarize the expected quantitative data from a study investigating the

effects of L-165041 in a rat model of diet-induced atherosclerosis. The values are

representative and may vary based on the specific experimental conditions.

Table 1: Effects of L-165041 on Body Weight and Plasma Lipid Profile
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Parameter
Control (Standard
Diet)

Atherogenic Diet
(Vehicle)

Atherogenic Diet +
L-165041

Final Body Weight (g) 450 ± 25 550 ± 30 530 ± 28

Total Cholesterol

(mg/dL)
70 ± 8 250 ± 20 180 ± 15

Triglycerides (mg/dL) 80 ± 10 200 ± 18 140 ± 12

HDL-C (mg/dL) 45 ± 5 25 ± 4 35 ± 5

LDL-C (mg/dL) 15 ± 3 180 ± 15 110 ± 10

*p < 0.05 compared to Atherogenic Diet (Vehicle) group.

Table 2: Effects of L-165041 on Inflammatory Markers and Aortic Plaque Area

Parameter
Control (Standard
Diet)

Atherogenic Diet
(Vehicle)

Atherogenic Diet +
L-165041

Serum TNF-α (pg/mL) 15 ± 3 50 ± 6 30 ± 5

Serum IL-6 (pg/mL) 10 ± 2 40 ± 5 25 ± 4

Aortic Plaque Area

(%)
< 1 25 ± 5 15 ± 4*

*p < 0.05 compared to Atherogenic Diet (Vehicle) group.

Mandatory Visualizations

Caption: PPARδ signaling pathway activated by L-165041.
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Caption: Experimental workflow for L-165041 study in a rat model.
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Protocols
Protocol 1: Induction of Atherosclerosis in Rats

This protocol describes the induction of atherosclerosis in male Sprague-Dawley rats using a

high-fat, high-cholesterol diet.

Materials:

Male Sprague-Dawley rats (8-10 weeks old)

Standard rat chow

Atherogenic diet (custom formulation, e.g., 20% fat, 1.5% cholesterol, 0.5% cholic acid)

Animal caging with controlled environment (12-h light/dark cycle, 22 ± 2°C, 55 ± 5%

humidity)

Procedure:

Acclimatization: Upon arrival, acclimatize rats for at least one week, providing free access to

standard rat chow and water.

Dietary Induction:

The control group continues to receive the standard rat chow.

The experimental groups are switched to the atherogenic diet.

Duration: Maintain the respective diets for 8-12 weeks. This duration is typically sufficient to

induce significant hyperlipidemia and early-stage atherosclerotic lesions.

Monitoring: Monitor the body weight of the animals weekly and food intake daily. Observe for

any signs of distress or illness.

Protocol 2: Preparation and Administration of L-165041

This protocol details the preparation and oral administration of L-165041.
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Materials:

L-165041 powder

Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in sterile water)

Weighing scale

Vortex mixer

Oral gavage needles (20-gauge, 1.5-inch, ball-tipped)

Syringes

Procedure:

Dosage Calculation: Based on previous studies in rodents, a starting dose of 5-10 mg/kg

body weight per day is recommended. The final dose should be optimized based on

preliminary studies.

Preparation of Dosing Solution:

Calculate the total amount of L-165041 needed for the study duration and number of

animals.

On each day of dosing, weigh the required amount of L-165041 powder.

Suspend the powder in the appropriate volume of vehicle (e.g., 0.5% CMC).

Vortex thoroughly to ensure a uniform suspension. Prepare fresh daily.

Administration:

Gently restrain the rat.

Measure the calculated volume of the L-165041 suspension into a syringe fitted with an

oral gavage needle.

Carefully insert the gavage needle into the esophagus and deliver the dose.
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Administer once daily for the duration of the treatment period (e.g., 4-8 weeks).

The vehicle control group should receive an equivalent volume of the vehicle using the

same procedure.

Protocol 3: Blood and Tissue Collection and Analysis

This protocol outlines the procedures for sample collection at the end of the study and

subsequent analysis.

Materials:

Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)

Surgical tools (scissors, forceps)

EDTA-coated collection tubes

Phosphate-buffered saline (PBS), ice-cold

Formalin (10% neutral buffered) or Optimal Cutting Temperature (OCT) compound

Centrifuge

-80°C freezer

Procedure:

Anesthesia and Blood Collection:

Fast the rats overnight before the terminal procedure.

Anesthetize the rat according to approved institutional animal care and use committee

(IACUC) protocols.

Perform cardiac puncture to collect whole blood into EDTA-coated tubes.

Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate plasma.
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Aliquot and store the plasma at -80°C for later analysis.

Tissue Perfusion and Collection:

Following blood collection, perform a thoracotomy and perfuse the vascular system with

ice-cold PBS via the left ventricle until the liver becomes pale.

Carefully dissect the entire aorta from the arch to the iliac bifurcation.

Remove adherent connective and adipose tissue.

The aorta can be fixed in 10% neutral buffered formalin for histological analysis or

embedded in OCT compound and snap-frozen for cryosectioning.

Collect other tissues of interest, such as the liver, and snap-freeze in liquid nitrogen for

molecular analysis.

Biochemical Analysis of Plasma:

Use commercial enzymatic kits to determine the plasma concentrations of total

cholesterol, triglycerides, HDL-C, and LDL-C.

Measure the levels of inflammatory cytokines (e.g., TNF-α, IL-6) using enzyme-linked

immunosorbent assay (ELISA) kits.

Histopathological Analysis of Aorta:

En Face Analysis: Open the aorta longitudinally, pin it flat, and stain with Oil Red O to

visualize lipid-rich plaques on the intimal surface. Capture images and quantify the plaque

area as a percentage of the total aortic surface area using image analysis software.

Cross-Sectional Analysis: For aortas fixed in formalin and embedded in paraffin, or frozen

in OCT, prepare serial cross-sections (5-10 µm thick) from the aortic root.

Stain the sections with Hematoxylin and Eosin (H&E) for general morphology and Oil Red

O for lipid deposition.

Quantify the lesion area in the aortic root sections using image analysis software.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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